molecular formula C6H10Cl2N2O B6225797 4-hydrazinylphenol dihydrochloride CAS No. 2770360-05-7

4-hydrazinylphenol dihydrochloride

Cat. No. B6225797
CAS RN: 2770360-05-7
M. Wt: 197.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydrazinylphenol dihydrochloride (4-HPDC) is an organic compound with a wide range of applications in scientific research. It is an important intermediate for the synthesis of other compounds and is used in the production of various pharmaceuticals, dyes, and other materials. 4-HPDC is also used as a catalyst in chemical reactions and has been studied for its potential applications in biochemistry, physiology, and other disciplines.

Scientific Research Applications

4-hydrazinylphenol dihydrochloride has a variety of applications in scientific research. It is used as a catalyst in the synthesis of various compounds, including pharmaceuticals, dyes, and other materials. It is also used in the production of other organic compounds, such as phenolic esters and nitro compounds. 4-hydrazinylphenol dihydrochloride has also been studied for its potential applications in biochemistry, physiology, and other disciplines.

Mechanism of Action

4-hydrazinylphenol dihydrochloride acts as a catalyst in the synthesis of various compounds. It is believed to promote the formation of a complex between the reactants, which facilitates the reaction. This complex is believed to be stabilized by hydrogen bonds and electrostatic interactions between the reactants and the 4-hydrazinylphenol dihydrochloride molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-hydrazinylphenol dihydrochloride are not well understood. However, it is believed to be non-toxic and non-irritating when used in laboratory experiments. It is also believed to be relatively stable and non-reactive, making it suitable for use in a variety of scientific applications.

Advantages and Limitations for Lab Experiments

The main advantage of 4-hydrazinylphenol dihydrochloride is its ability to act as a catalyst in the synthesis of various compounds. It is also relatively stable and non-reactive, making it suitable for use in a variety of scientific applications. However, 4-hydrazinylphenol dihydrochloride is not suitable for use in high-temperature reactions and should be handled with care as it is highly flammable.

Future Directions

Due to its versatility and potential applications in biochemistry, physiology, and other disciplines, 4-hydrazinylphenol dihydrochloride has a number of potential future directions. These include further research into its mechanism of action, its potential applications in drug synthesis, and its potential use in medical treatments. Additionally, further research into its biochemical and physiological effects could lead to new applications in the medical and pharmaceutical fields.

Synthesis Methods

4-hydrazinylphenol dihydrochloride can be synthesized in a two-step reaction. In the first step, 4-nitrophenol is reacted with hydrazine hydrate in aqueous solution to form 4-hydrazinylphenol. In the second step, 4-hydrazinylphenol is then treated with hydrochloric acid to form 4-hydrazinylphenol dihydrochloride. This method of synthesis is relatively simple and can be conducted at room temperature.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-hydrazinylphenol dihydrochloride involves the reaction of 4-nitrophenol with hydrazine hydrate to form 4-nitrophenylhydrazine, which is then reduced to 4-aminophenylhydrazine. The resulting compound is then reacted with hydrochloric acid to form 4-hydrazinylphenol dihydrochloride.", "Starting Materials": [ "4-nitrophenol", "hydrazine hydrate", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-nitrophenol is reacted with hydrazine hydrate in the presence of a catalyst such as acetic acid or sulfuric acid to form 4-nitrophenylhydrazine.", "Step 2: The resulting 4-nitrophenylhydrazine is then reduced using a reducing agent such as sodium dithionite or zinc dust to form 4-aminophenylhydrazine.", "Step 3: 4-aminophenylhydrazine is then reacted with hydrochloric acid to form 4-hydrazinylphenol dihydrochloride." ] }

CAS RN

2770360-05-7

Product Name

4-hydrazinylphenol dihydrochloride

Molecular Formula

C6H10Cl2N2O

Molecular Weight

197.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.